molecular formula C25H29NO4 B2930412 3-(4-methoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903198-96-9

3-(4-methoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B2930412
CAS No.: 903198-96-9
M. Wt: 407.51
InChI Key: GNEPTQPTZVLCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-methoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one” is a derivative of chromen-4-one, which is a type of coumarin . Coumarins are a class of compounds that are widely found in natural products and have been the focus of extensive research due to their potential therapeutic applications .

Scientific Research Applications

Pharmacokinetics and Metabolism

The study of pharmacokinetics and metabolism is crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted by the body. For instance, research involving MDMA (3,4-Methylenedioxymethamphetamine), a compound with a methoxyphenyl group similar to the one , offers insights into the complexities of drug metabolism and excretion patterns in humans. Studies have detailed the excretion patterns of MDMA and its metabolites (MDA, HMMA, HMA) in urine, highlighting the significance of metabolic pathways in determining the pharmacokinetic profile of drugs (Abraham et al., 2009).

Neurotoxicity and Metabolite Formation

Investigating the neurotoxic potential of chemical compounds, especially those structurally related to amphetamine derivatives, is critical for assessing safety. Research on MDMA has revealed the formation of neurotoxic thioether adducts in humans, which supports the hypothesis that bioactivation to neurotoxic metabolites is a pathway of concern. This highlights the importance of studying the metabolic pathways and potential neurotoxicity of new chemical entities, including compounds with methoxyphenyl and piperidinyl groups (Perfetti et al., 2009).

Biokinetics of Polyphenolic Compounds

The study of flavan-3-ols, compounds sharing structural motifs with the chemical , has provided valuable insights into their biokinetics and metabolism. These studies demonstrate the absorption, metabolism, and excretion of polyphenolic compounds, highlighting the role of the gut microbiota in producing metabolites with potential health benefits. This line of research emphasizes the importance of understanding the metabolic fate of complex molecules for their application in health and disease contexts (Wiese et al., 2015).

Receptor Binding and Imaging

Research involving receptor binding and imaging techniques, such as the use of radiolabeled compounds for 5-HT(1A) receptor imaging, offers insights into the potential applications of novel compounds in neurological studies. Techniques that quantify receptor distribution and binding affinities in vivo are essential for the development of therapeutic agents targeting specific receptors in the brain (Passchier et al., 2000).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, some coumarin derivatives have been found to have antimicrobial activity and their mechanism of action often involves disrupting the function of essential enzymes in the microbial cells .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperidin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-17-10-12-26(13-11-17)14-15-29-21-8-9-22-23(16-21)30-18(2)24(25(22)27)19-4-6-20(28-3)7-5-19/h4-9,16-17H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEPTQPTZVLCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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